
(5-氰基吡嗪-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Cyanopyrazin-2-yl)boronic acid” is a chemical compound with the empirical formula C6H5BN2O2 and a molecular weight of 147.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-Cyanopyrazin-2-yl)boronic acid” can be represented by the SMILES string OB(C1=CC=C(C#N)C=N1)O . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a cyanopyrazine ring.Chemical Reactions Analysis
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are utilized in various sensing applications. Boronic acids are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学研究应用
有机合成与药物发现
硼酸及其类似物质,如“(5-氰基吡嗪-2-基)硼酸”,在有机合成中起着关键作用,特别是通过铃木偶联反应形成复杂分子。Havel等人(2018年)的研究展示了钯介导的α-芳基化β-酮腈与芳基溴化物的灵活性,用于制备在药物化学和药物发现项目中至关重要的3,4-取代-5-氨基吡唑和4-取代-2-氨基噻唑中间体(Havel et al., 2018)。此外,Bouillon等人(2003年)讨论了新型卤代吡啶基硼酸和酯的合成,展示了它们在铃木交叉偶联反应中的实用性,以生产多样的吡啶库(Bouillon et al., 2003)。
传感应用
由于硼酸与二醇和路易斯碱的相互作用,硼酸在传感应用中的应用越来越广泛,使其能够用于各种均相和非均相检测系统。Lacina等人(2014年)强调了硼酸在生物标记、蛋白质操纵和治疗剂开发中的实用性,突显了它们在传统合成应用之外的多功能性(Lacina, Skládal, & James, 2014)。
材料开发
硼酸的独特性能促进其在开发具有新功能的材料中的应用。例如,Ooyama等人(2014年)开发了一种高灵敏度的荧光PET传感器,用于检测各种溶剂中的微量水,利用了蒽-硼酸酯的电子性能(Ooyama et al., 2014)。此外,Bull等人(2013年)讨论了利用硼酸的可逆共价键结合进行识别、传感和组装应用,展示了它们在现代化学和材料科学中的多面角色(Bull et al., 2013)。
作用机制
(1) Target of Action
The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
(2) Mode of Action
In the Suzuki–Miyaura coupling reaction, (5-Cyanopyrazin-2-yl)boronic acid interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .
(3) Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (5-Cyanopyrazin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .
(4) Pharmacokinetics
The pharmacokinetics of (5-Cyanopyrazin-2-yl)boronic acid are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .
(5) Result of Action
The result of the action of (5-Cyanopyrazin-2-yl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
未来方向
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. The exploration of novel chemistries using boron is expected to fuel emergent sciences .
属性
IUPAC Name |
(5-cyanopyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQTJXMFDGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671262 |
Source


|
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-12-0 |
Source


|
| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
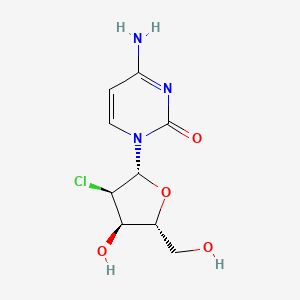
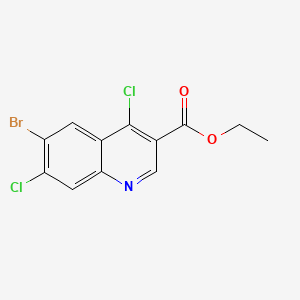
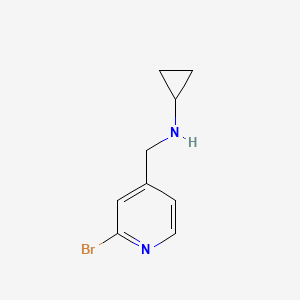
![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

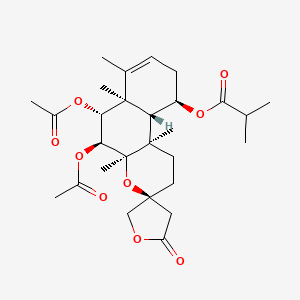
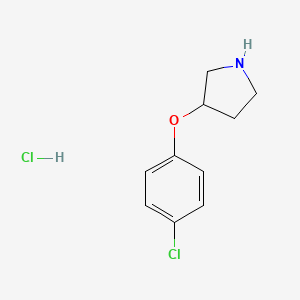
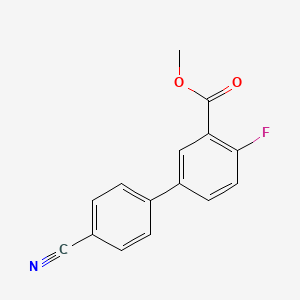
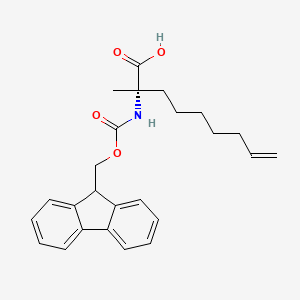
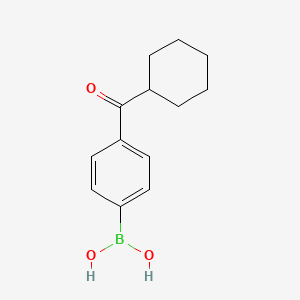
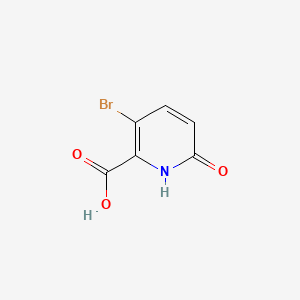
![2-Pyrrolidinone, 1-[(3-hydroxy-3-pyrrolidinyl)methyl]-, hydrochloride (1](/img/structure/B595054.png)


